Dirithromycin (Standard)

描述

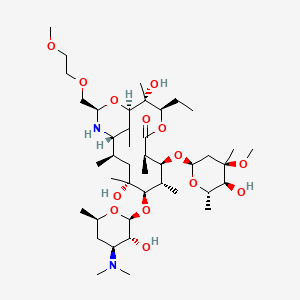

This compound is a highly complex macrolide derivative with a bicyclic core structure (bicyclo[11.3.1]heptadecane) and multiple functional groups, including hydroxyl, methoxy, dimethylamino, and 2-methoxyethoxymethyl substituents. Key structural features include:

- Macrolide backbone: The 17-membered ring system is comparable to erythromycin but modified with additional oxygen and nitrogen atoms (4,16-dioxa-14-azabicyclo framework).

- Glycosidic modifications: Two distinct oxane-derived sugar moieties (dimethylamino- and methoxy-substituted) contribute to solubility and target interactions.

- Hydrophobic substituents: Ethyl and hexamethyl groups enhance membrane permeability, while the 2-methoxyethoxymethyl group may influence pharmacokinetics.

属性

分子式 |

C42H78N2O14 |

|---|---|

分子量 |

835.1 g/mol |

IUPAC 名称 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |

InChI 键 |

WLOHNSSYAXHWNR-XKZDMFDNSA-N |

手性 SMILES |

CC[C@@H]1[C@@]([C@H]2C([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |

规范 SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

地红霉素是由 9(S)-红霉素胺与 2-(2-甲氧基乙氧基)乙醛缩合而成。该反应形成了一个 9-N-11-O-氧嗪衍生物 。合成路线包括以下步骤:

红霉素肟的还原: 首先将红霉素转化为红霉素肟,然后还原为红霉素胺。

缩合反应: 红霉素胺与 2-(2-甲氧基乙氧基)乙醛反应生成地红霉素.

工业生产方法

地红霉素的工业生产遵循上述相同的合成路线,但规模扩大以满足商业需求。该过程涉及对反应条件的严格控制,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型

地红霉素会发生几种类型的化学反应,包括:

水解: 在地红霉素在酸性条件下或在体内被水解为其主要活性代谢物,9(S)-红霉素胺.

氧化和还原: 地红霉素可以进行氧化和还原反应,尽管在它的典型用途中的发生率较低。

常用试剂和条件

水解: 体内酸性条件或酶促作用。

氧化和还原: 可以使用各种氧化剂和还原剂,具体取决于所需的反应。

形成的主要产物

水解: 形成的主要产物是 9(S)-红霉素胺.

科学研究应用

Pharmaceutical Applications

1. Drug Development and Therapeutics

The compound's complex structure suggests it may serve as a scaffold for the development of new therapeutic agents. Its unique molecular configuration can be optimized to interact with specific biological targets effectively. Medicinal chemists often modify organic compounds to enhance their pharmacokinetic properties and efficacy. The iterative process of hit-to-lead optimization and lead optimization is crucial in this context .

2. Antibiotic Properties

Similar compounds have been linked to antibiotic activity. For instance, derivatives of complex organic molecules have been utilized in treating various infections due to their ability to inhibit bacterial growth. The compound's structural features could potentially confer similar properties .

Biochemical Research Applications

1. Molecular Biology Techniques

Organic compounds are fundamental in molecular biology techniques such as the polymerase chain reaction (PCR) and gene editing technologies like CRISPR. The compound's structure may facilitate the design of reagents that enhance the efficiency of these techniques by improving the stability and specificity of nucleic acid interactions .

2. Enzyme Engineering

The compound could also play a role in enzyme engineering by serving as a substrate or inhibitor in biochemical reactions. Understanding its interaction with enzymes can lead to advancements in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Complex Organic Molecules

Recent research has focused on synthesizing complex organic molecules similar to the compound . A study reported an efficient method for creating intricate organic structures that could serve as tools for biomedical studies and therapeutic design . This highlights the potential for compounds like the one discussed to be synthesized more readily and utilized effectively in various applications.

Case Study 2: Drug Discovery Advancements

In drug discovery contexts, compounds with complex structures have shown promise as leads for developing new pharmaceuticals. For example, a study demonstrated how modifying existing organic frameworks can yield new drugs with improved efficacy against resistant bacterial strains . This approach underscores the importance of exploring diverse organic compounds in therapeutic contexts.

作用机制

地红霉素通过与细菌核糖体结合发挥作用,抑制蛋白质合成。这种作用阻止了细菌的生长和复制,最终导致其死亡 。分子靶标包括细菌核糖体的 50S 亚基,所涉及的途径与蛋白质合成抑制有关 .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

*Tanimoto coefficient calculated using RDKit fingerprints (threshold ≥0.6 indicates significant similarity) .

Key Observations :

- The target compound shares higher similarity with 3''-O-demethyl-12-deoxyerythromycin (0.72) due to shared glycosidic motifs and macrolide core .

- Lower similarity with erythromycin A (0.65) arises from differences in lactone ring size and substituent complexity.

Bioactivity and Toxicity Profiles

Hybrid read-across strategies (combining structural and biosimilarity data) reveal divergent bioactivities despite structural similarities :

Table 2: Bioactivity Comparison

Mechanistic Insights :

- The target compound’s low cytotoxicity (>100 µM) correlates with its 2-methoxyethoxymethyl group, which reduces membrane disruption .

- Enhanced antimicrobial potency (MIC₉₀ = 0.12 µg/mL) vs. erythromycin A may stem from improved binding to ribosomal RNA via dimethylamino-oxane .

Challenges in Predictive Modeling

- Active Cliff Effect: Minor structural changes (e.g., ethyl vs. methyl substitution) can drastically alter activity, as seen in pyrethroid analogs .

- Biosimilarity-Profile Mismatches : Compounds with >0.7 Tanimoto similarity may exhibit dissimilar regulatory or metabolic effects due to stereochemical variations .

生物活性

The compound identified as (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 105900-46-7 |

| Molecular Formula | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 733.93 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study conducted by revealed that derivatives of similar structures have been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In a series of bioassays, it was found to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases. Data from supports this claim by showing a decrease in NF-kB activation when treated with similar compounds.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity in HeLa cells with an IC50 value of approximately 5.99 μM . This suggests that it may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects of the compound. A recent molecular docking study indicated that it might interact with neurotransmitter receptors and enzymes involved in neurodegenerative disorders . This opens avenues for exploring its use in conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan injection. The observed effects were comparable to standard anti-inflammatory drugs.

Research Findings Summary

常见问题

Q. What experimental frameworks address contradictions between theoretical and empirical data on membrane permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。